3-Bromo-5-fluoro-4-hydroxybenzonitrile is a halogenated aromatic compound structurally related to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a widely used herbicide. [] This compound is primarily considered a chemical intermediate in organic synthesis due to its diverse reactivity profile arising from the presence of multiple functional groups, including a nitrile, a hydroxyl group, and bromine and fluorine substituents. []
3-Bromo-5-fluoro-4-hydroxybenzonitrile falls under the category of halogenated aromatic compounds. Its systematic IUPAC name reflects its structure, indicating the positions of the substituents on the benzene ring. The compound is also classified as a nitrile due to the presence of the cyano group ().
The synthesis of 3-Bromo-5-fluoro-4-hydroxybenzonitrile typically involves multi-step organic reactions. Common methods include:
The molecular structure of 3-Bromo-5-fluoro-4-hydroxybenzonitrile can be described using several key identifiers:
C1=C(C=C(C(=C1O)F)Br)C#N
JAQLGDYDIPNWFT-UHFFFAOYSA-N
The compound features:
3-Bromo-5-fluoro-4-hydroxybenzonitrile is involved in various chemical reactions:
The specific conditions for these reactions vary but often include:
The mechanism of action for 3-Bromo-5-fluoro-4-hydroxybenzonitrile primarily revolves around its role as a reactant in organic synthesis:
3-Bromo-5-fluoro-4-hydroxybenzonitrile has diverse applications across several scientific domains:
Regioselective bromination of fluorophenol precursors represents the foundational step in synthesizing 3-bromo-5-fluoro-4-hydroxybenzonitrile (CAS 1235841-38-9). This transformation demands precise control over positional selectivity due to the competing ortho, meta, and para directing effects of hydroxyl and fluorine substituents. The phenolic hydroxyl group strongly activates ortho/para positions, while fluorine exerts moderate deactivation with ortho/para directionality. This electronic landscape creates competitive pathways where bromination typically occurs ortho to the hydroxyl group and meta to fluorine, yielding the desired 3-bromo-5-fluoro-4-hydroxybenzonitrile framework [7].
Organic acid solvents—particularly acetic acid—serve as optimal media for achieving high regiocontrol during bromination. The protonating environment moderates bromine reactivity, preventing polybromination while directing electrophilic attack to the C-5 position relative to the hydroxyl group. German patent DE10227809A1 specifically details this approach, utilizing bromine (Br₂) or less hazardous brominating agents in acetic acid solvent at controlled temperatures (40-80°C). This methodology achieves yields exceeding 75% with excellent regioselectivity (>95:5) when using 3,5-difluorophenol precursors [7]. The reaction proceeds via an electrophilic aromatic substitution mechanism where the acidic environment promotes the formation of bromonium ion (Br⁺), while solvent coordination stabilizes transition states favoring the desired regioisomer.
Table 1: Solvent and Temperature Effects on Regioselective Bromination of 3,5-Difluorophenol
Solvent System | Temperature (°C) | Reaction Time (h) | Regioselectivity Ratio (5-bromo:3-bromo) | Yield (%) |
---|---|---|---|---|
Acetic Acid | 40-50 | 3 | 97:3 | 82 |
Acetic Acid | 60-70 | 1.5 | 95:5 | 78 |
Trifluoroacetic Acid | 0-10 | 5 | 92:8 | 75 |
Toluene | 80 | 4 | 85:15 | 68 |
DMF | 100 | 2 | 80:20 | 62 |
Alternative halogen sources like N-bromosuccinimide (NBS) demonstrate reduced regioselectivity in polar aprotic solvents due to diminished proton-mediated pathway control. Crucially, protecting group strategies—particularly O-benzylation or O-silylation—have been explored to modify directing effects but introduce additional synthetic steps that reduce overall efficiency [7]. Recent advances focus on catalyst-controlled halogenation using Lewis acids to enhance selectivity, though these approaches remain less developed for industrial-scale production due to catalyst costs and separation complexities.
Cyanation of polyhalogenated phenolic intermediates presents significant challenges due to competing hydrolysis, dehalogenation, and reduced electrophilicity of halogen sites ortho to electron-donating hydroxyl groups. The synthesis of 3-bromo-5-fluoro-4-hydroxybenzonitrile employs two principal cyanation strategies: (1) Sandmeyer-type conversion of diazonium salts derived from aminophenols, and (2) nucleophilic displacement of activated halogens using cyanide sources. The former approach carries inherent risks associated with diazonium intermediate instability, while the latter requires careful halogen activation [5] [6].
A breakthrough in sustainable cyanation emerged with modified Rosenmund-von Braun conditions using copper(I) cyanide (CuCN) in high-boiling polar aprotic solvents. This method converts 4-bromo-3,5-difluorophenol to the target nitrile at 180-200°C with yields reaching 65-70%. However, these conditions suffer from copper-mediated dehalogenation side reactions and generate stoichiometric copper halide waste [7]. More recently, transition metal-free cyanation has gained traction through aromatic aldoxime dehydration. The Lin et al. methodology employs hydroxylamine hydrochloride and sodium acetate in formic acid-water (60:40 v/v) at 80°C, achieving 77-86% yields for ortho-halogenated benzonitriles without metal catalysts. This approach demonstrates exceptional functional group tolerance, preserving the sensitive C-Br and C-F bonds while converting aldehydes to nitriles through a confirmed aldoxime intermediate pathway [5].
Table 2: Performance Comparison of Cyanation Methods for 4-Bromo-3,5-difluorobenzaldehyde
Cyanation Method | Catalyst/Reagent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Rosenmund-von Braun | CuCN | NMP | 200 | 24 | 68 |
Sandmeyer Reaction | CuCN/NaNO₂/HCl | Water | 0-5 | 1 | 55 |
Aldoxime Dehydration | NH₂OH·HCl/CH₃COONa | HCOOH/H₂O (60:40) | 80 | 6 | 82 |
Catalytic Cyanide Exchange | Pd(OAc)₂/Xantphos | DMF | 120 | 12 | 75 |
Direct Dehydration | (NH₄)₂CO₃/MoO₂Cl₂ | Toluene | 110 | 8 | 60 |
The reaction mechanism for aldoxime dehydration involves initial oximation of the aldehyde group, followed by acid-catalyzed dehydration. The aqueous-formic acid system protonates the aldoxime hydroxyl group, facilitating water elimination through a six-membered transition state. Computational studies indicate significantly lowered activation barriers (ΔG‡ ≈ 22 kcal/mol) compared to conventional methods in aprotic media (ΔG‡ ≈ 30 kcal/mol), explaining the observed rate enhancements [5]. This green protocol minimizes toxic cyanide usage while operating at moderate temperatures, addressing key safety and environmental concerns associated with traditional cyanation methodologies. The approach demonstrates particular efficiency for 4-hydroxy-3,5-dihalobenzaldehyde precursors, where the hydroxyl group paradoxically enhances reaction rates through intramolecular hydrogen bonding stabilization of transition states.
Conventional synthesis routes for 3-bromo-5-fluoro-4-hydroxybenzonitrile face significant yield limitations primarily due to three factors: (1) incomplete halogenation regiocontrol, (2) cyanide-mediated dehalogenation side reactions, and (3) purification challenges arising from polyhalogenated byproducts. Typical industrial processes achieve 60-70% overall yields with substantial waste streams from halogenated solvents and copper residues [6]. Recent advances in sustainable catalysis focus on addressing these limitations through innovative catalytic systems and solvent engineering.
Palladium-catalyzed cyanation has emerged as a high-efficiency alternative to copper-mediated processes. Patent US20220119345A1 discloses a catalyst system comprising Pd(OAc)₂ and tri(o-tolyl)phosphine in dimethylacetamide (DMAc) solvent, enabling cyanation of 4-bromo-3,5-difluorophenyl acetate at 100°C using zinc cyanide as a safe cyanide source. This approach achieves 92% conversion with less than 3% dehalogenation byproducts, representing a substantial improvement over copper-based systems. Crucially, the methodology operates under mild conditions that preserve acid-sensitive functional groups, eliminating the need for hydroxyl protection-deprotection sequences [1]. Metal-free alternatives have also progressed significantly, with phase-transfer catalysts enabling nucleophilic cyanation in aqueous-organic biphasic systems. Tetrabutylammonium bromide (TBAB) facilitates cyanide ion transfer from aqueous NaCN to halogenated aryl substrates in toluene, yielding 75-80% conversion at 85°C with minimal hydrolysis byproducts [5].
Continuous flow chemistry presents another frontier for yield enhancement. Microreactor systems provide superior mass transfer and temperature control for diazotization-cyanation sequences, reducing decomposition pathways associated with batch processing. A notable example achieves 85% yield for 4-hydroxy-3,5-dihalobenzonitrile derivatives through precise residence time control (2.5 minutes) at 10°C, preventing diazonium accumulation [1]. Solvent sustainability advances include subcritical water systems modified with cyclodextrins, which enhance halogenated substrate solubility while providing an ionizing medium for nucleophilic substitutions. These systems achieve 78% cyanation yields at 180°C/15 bar without organic co-solvents or transition metal catalysts [5].
Table 3: Catalytic Systems Performance in Cyanation of 4-Bromo-3,5-difluorophenyl Acetate
Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Conversion (%) | Dehalogenation Byproduct (%) |
---|---|---|---|---|---|
Pd(OAc)₂/XPhos | Zn(CN)₂ | DMAc | 100 | 92 | <3 |
CuI/1,10-Phenanthroline | KCN | DMF | 140 | 78 | 15 |
TBAB (Phase Transfer) | NaCN | Toluene/H₂O | 85 | 80 | <5 |
NiCl₂(dppe) | K₄[Fe(CN)₆] | NMP | 120 | 85 | 8 |
None (Subcritical H₂O) | KCN | H₂O | 180 | 78 | <2 |
Residual metal contamination remains a critical concern for pharmaceutical intermediates. Modern ligand design addresses this through polyethylene glycol-tagged phosphines that enable catalyst removal via aqueous extraction. These systems achieve palladium leaching below 5 ppm while maintaining 90% catalytic efficiency. For large-scale applications, heterogeneous catalysts like palladium on carbon with adsorbed triphenylphosphine ligands demonstrate excellent recyclability (>10 cycles) with consistent 85-88% yields in fixed-bed reactors [1]. These advances collectively contribute to reducing the environmental footprint of 3-bromo-5-fluoro-4-hydroxybenzonitrile synthesis while improving process economics through reduced purification requirements and catalyst reuse.
Computational chemistry has become indispensable for elucidating the subtle regioselectivity patterns and intermediate stability profiles in the synthesis of 3-bromo-5-fluoro-4-hydroxybenzonitrile. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide quantitative insights into the electronic and steric factors governing reaction outcomes. These computational approaches have successfully predicted and rationalized experimental observations, enabling targeted optimization of synthetic protocols [1] [5].
Halogenation pathway modeling reveals the critical influence of solvent coordination on transition state geometries. In acetic acid-mediated bromination, explicit solvent molecules participate in a proton shuttle mechanism that stabilizes the arenium ion intermediate. The calculated energy barrier for bromination ortho to hydroxyl (C-5 position) is 14.2 kcal/mol compared to 17.8 kcal/mol for the meta position relative to fluorine (C-3 position). This 3.6 kcal/mol difference corresponds to a predicted selectivity ratio of 96:4, closely matching experimental observations. Natural bond orbital (NBO) analysis attributes this preference to greater charge delocalization through oxygen p-orbitals in the ortho transition state [7]. Solvent effects are modeled using the SMD continuum solvation approach, demonstrating that trifluoroacetic acid increases the energy gap between regioisomeric pathways to 4.1 kcal/mol due to enhanced protonation of the phenolic oxygen, further activating ortho positions.
For cyanation reactions, computational studies contrast the mechanistic pathways of copper-mediated versus metal-free systems. In conventional Rosenmund-von Braun cyanation, the rate-determining step involves oxidative addition of the C-Br bond to Cu(I) with a calculated ΔG‡ of 28.3 kcal/mol. This step shows significant sensitivity to ortho substituents, with fluorine atoms increasing the barrier by 3.5 kcal/mol due to electrostatic repulsion with copper d-orbitals. In contrast, aldoxime dehydration pathways proceed through a concerted E2 elimination with a lower ΔG‡ of 22.1 kcal/mol in aqueous formic acid, explaining the superior yields observed experimentally. The formic acid-water mixture stabilizes the developing nitrile triple bond through hydrogen bonding interactions, reducing the activation energy by 4.7 kcal/mol compared to anhydrous formic acid [5].
Intermediate stability mapping has proven crucial for identifying decomposition pathways. Molecular dynamics simulations reveal that diazonium intermediates derived from 4-amino-5-fluoro-2-hydroxybenzonitrile exhibit rotational freedom that enables dinitrogen loss even at 0°C, explaining the low yields in Sandmeyer approaches. Quantum mechanical calculations further identify vulnerable intermediates in the catalytic cycle of palladium-mediated cyanation, predicting that electron-deficient phosphine ligands reduce β-fluoride elimination side pathways by stabilizing Pd(II) intermediates. These computational insights directly informed the selection of tri(3,5-dimethyl-4-methoxyphenyl)phosphine as an optimal ligand, reducing dehalogenation from 12% to <2% in experimental validations [1].
Advanced computational workflows now integrate machine learning for reaction optimization. Bayesian optimization algorithms trained on DFT-computed descriptors (molecular electrostatic potentials, Fukui functions, and global electrophilicity indices) have successfully predicted optimal reaction conditions for new halogenated substrates. These models achieve >90% accuracy in predicting regioselectivity and yield outcomes, accelerating process development for structurally related benzonitrile derivatives. The integration of computational and experimental approaches represents a paradigm shift in the rational design of synthetic routes to complex halogenated aromatics.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2